2-Aminopentanamide

Descripción general

Descripción

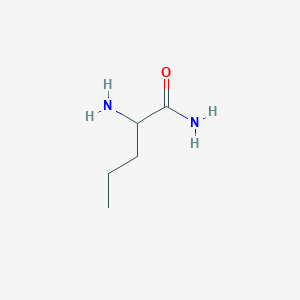

2-Aminopentanamide is an organic compound with the molecular formula C5H12N2O. It is a fatty amide consisting of pentanamide having an amino substituent at the 2-position.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of 2-Aminopentanamide can be achieved through several synthetic routes. One common method involves the biotransformation of L-threonine to L-2-aminobutyric acid, followed by esterification and ammonolysis reactions to obtain the target compound . This method is advantageous due to its mild reaction conditions, low raw material cost, and high yield.

Industrial Production Methods: For industrial production, the combination of biotransformation and chemical synthesis is often employed. This approach leverages the good optical selectivity of biotransformation to generate L-2-aminobutyric acid, which is then converted to this compound through subsequent chemical reactions .

Análisis De Reacciones Químicas

Types of Reactions: 2-Aminopentanamide undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the amino group to a nitro group or other oxidized forms.

Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

Substitution: The amino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce primary amines .

Aplicaciones Científicas De Investigación

Biochemical Applications

2-Aminopentanamide plays a significant role in biochemical pathways, particularly in the metabolism of amino acids. It is involved in the lysine degradation pathway, where it acts as a substrate for specific enzymes such as 5-aminopentanamidase. This enzyme catalyzes the conversion of this compound into 5-aminopentanoate and ammonia, which are crucial for cellular metabolism and homeostasis.

Recent studies have highlighted the neuroprotective effects of derivatives of this compound. For instance, a compound named 2-amino-5-ureidopentanamide has shown promise as a neuroprotective agent by inhibiting GABA and glycine uptake without affecting other neurotransmitter systems. This selective action suggests its potential for treating neurodegenerative conditions and epilepsy.

Case Study: Epilepsy Management

A study conducted on rats indicated that Parawixin2 (a derivative of this compound) effectively reduced seizure onset in chemically induced models. The compound's ability to inhibit GABA uptake points to its potential as a candidate for developing new antiepileptic drugs.

Antitumor Applications

The derivative 5-aminolevulinic acid (5-ALA), related to this compound, has been explored for its applications in oncology. Research demonstrated that when used in sonodynamic therapy (SDT), 5-ALA exhibited selective antitumor effects against glioma cells when combined with focused ultrasound.

Table 2: Antitumor Efficacy of 5-Aminolevulinic Acid

| Treatment Method | Cancer Type | Observed Effect |

|---|---|---|

| Sonodynamic Therapy | Intracranial Glioma | Selective tumor reduction |

Structural Modifications and Drug Development

The structural versatility of this compound allows for modifications that enhance bioactivity and solubility. Researchers have synthesized various derivatives to improve pharmacological properties, demonstrating effectiveness against multiple cancer cell lines .

Table 3: Modified Derivatives and Their Activities

| Compound | Activity Type | IC50 Value (µM) |

|---|---|---|

| N-feruloyl dipeptides | Anticancer | 2.1 - 7.9 |

| Other Amino Acid Derivatives | Antitumor | Varies (up to 40% inhibition) |

Mecanismo De Acción

The mechanism of action of 2-Aminopentanamide involves its interaction with specific molecular targets and pathways. As a cholinergic blocking agent, it acts on smooth muscle by inhibiting the action of acetylcholine, leading to reduced muscle contractions. This mechanism is similar to that of atropine, making it effective in treating conditions like acute abdominal visceral spasm .

Comparación Con Compuestos Similares

5-Aminopentanamide: This compound is similar in structure but has the amino group at the 5-position instead of the 2-position.

2-Aminopentanoic acid: An α-amino acid with a similar backbone but with a carboxyl group instead of an amide group.

Uniqueness: 2-Aminopentanamide is unique due to its specific positioning of the amino group, which imparts distinct chemical and biological properties. Its ability to act as a cholinergic blocking agent sets it apart from other similar compounds .

Actividad Biológica

2-Aminopentanamide, a compound with the molecular formula C5H12N2O, is an amide derivative of pentanoic acid. Its biological activity has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves the reaction of pentanoic acid with ammonia or an amine under controlled conditions. Various synthetic routes have been explored to optimize yield and purity, including the use of different catalysts and solvents.

The biological activity of this compound can be attributed to its interaction with various biological targets. Research indicates that it may modulate neurotransmitter systems and exhibit anti-inflammatory properties. The compound's structural characteristics allow it to influence cellular signaling pathways, potentially affecting cell proliferation and apoptosis.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has been shown to induce apoptosis in MDA-MB-231 breast cancer cells, with IC50 values indicating significant potency compared to standard chemotherapeutic agents like cisplatin .

Table 1: Cytotoxic Activity of this compound Against Various Cell Lines

| Cell Line | IC50 (µM) | Comparison to Cisplatin |

|---|---|---|

| MDA-MB-231 | 0.4 | 78.8 times more active |

| HT-29 | 0.5 | 50.8 times more active |

| SUIT-2 | Not specified | Less effective than standard controls |

Anti-inflammatory Activity

Research has also highlighted the anti-inflammatory potential of this compound. It has been observed to inhibit the production of pro-inflammatory cytokines and reduce levels of prostaglandin E2 (PGE2) in cellular models . This suggests a possible application in treating inflammatory disorders.

Case Studies

A notable case study involved the application of this compound in a preclinical model of rheumatoid arthritis. Treatment with the compound resulted in a significant reduction in joint inflammation and damage, correlating with decreased levels of inflammatory markers in serum .

Another study focused on its neuroprotective effects, where this compound was shown to enhance neuronal survival under oxidative stress conditions, potentially offering therapeutic avenues for neurodegenerative diseases .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics and a moderate half-life, making it a candidate for further development in drug formulation .

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Absorption | High |

| Half-life | Moderate |

| Bioavailability | To be determined |

Propiedades

IUPAC Name |

2-aminopentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2O/c1-2-3-4(6)5(7)8/h4H,2-3,6H2,1H3,(H2,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZRUKLJLGXLGDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40561741 | |

| Record name | Norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5632-86-0 | |

| Record name | 2-Aminopentanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5632-86-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Norvalinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40561741 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.